3H-Imidazo[2,1-c][1,4]oxazine
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Overview
Description
3H-Imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features a fused ring system combining an imidazole ring and an oxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method to synthesize substituted imidazo[2,1-c][1,4]oxazine derivatives is through hydroalkoxylation of 1,5-alkynyl alcohol. This transition metal-free, base-promoted reaction proceeds regioselectively with the exclusive formation of the 6-exo-dig product . Another method involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides, resulting in the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]-oxazinium bromides .
Industrial Production Methods
While specific industrial production methods for 3H-Imidazo[2,1-c][1,4]oxazine are not extensively documented, the methods mentioned above can be scaled up for industrial applications, particularly the hydroalkoxylation method due to its efficiency and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can yield reduced forms of the compound, and substitution can yield various substituted derivatives.
Scientific Research Applications
3H-Imidazo[2,1-c][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, docking studies have shown that derivatives of this compound have good binding affinities towards epidermal growth factor receptor (EGFR), suggesting that it may inhibit the activity of this receptor . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
3H-Imidazo[2,1-c][1,4]oxazine can be compared with other similar compounds such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also feature a fused ring system and exhibit various biological activities.
1,3-Diazoles:
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which make it a valuable scaffold in drug design and medicinal chemistry.
Properties
CAS No. |
43031-31-8 |
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Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
3H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-8-3-4-9-5-6(8)7-1/h1,3-5H,2H2 |
InChI Key |
UGICTLUNXXOGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=COC=CN21 |
Origin of Product |
United States |
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